2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound with a structure that includes a purine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the purine derivative with 4-ethylphenylacetic acid under conditions that promote the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring and the purine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the purine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for various synthetic applications.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and other biomolecules. Its purine structure suggests potential roles in nucleotide analog studies.
Medicine
The compound’s structure hints at possible pharmacological activities. It could be explored for its potential as a therapeutic agent, particularly in areas where purine analogs are known to be effective, such as antiviral or anticancer treatments.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The purine ring could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure to caffeine.
Allopurinol: Used to treat gout, a purine analog that inhibits xanthine oxidase.
Uniqueness
What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide apart is its specific substitution pattern, which could confer unique reactivity and biological activity compared to other purine derivatives.
Properties
Molecular Formula |
C17H19N5O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O3/c1-4-11-5-7-12(8-6-11)19-13(23)9-22-10-18-15-14(22)16(24)21(3)17(25)20(15)2/h5-8,10H,4,9H2,1-3H3,(H,19,23) |
InChI Key |
HPGCRLDPGZRWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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